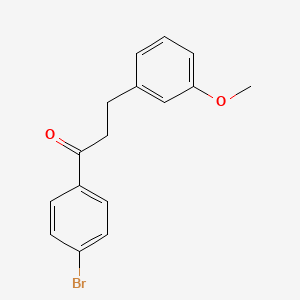

4'-Bromo-3-(3-methoxyphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4'-Bromo-3-(3-methoxyphenyl)propiophenone" is not directly studied in the provided papers. However, related bromophenol derivatives and structurally similar compounds have been investigated for various properties and applications. Bromophenols are a class of compounds that have been studied for their potential use in medicinal chemistry due to their biological activities, such as antibacterial and antioxidant properties . The related compounds have been synthesized and characterized using various techniques, and their interactions with biological targets have been explored .

Synthesis Analysis

The synthesis of bromophenol derivatives is a topic of interest in the field of organic chemistry. For instance, the total synthesis of a naturally occurring dibromophenol derivative has been achieved starting from a bromo-dimethoxyphenyl methanol, demonstrating the feasibility of synthesizing complex bromophenol structures . Similarly, other studies have reported the synthesis of bromophenol derivatives and their characterization using spectroscopic methods and single-crystal X-ray diffraction . These studies provide insights into the synthetic strategies that could potentially be applied to the synthesis of "4'-Bromo-3-(3-methoxyphenyl)propiophenone" .

Molecular Structure Analysis

The molecular structure of bromophenol derivatives has been elucidated using various spectroscopic techniques and theoretical calculations. For example, density functional theory (DFT) has been employed to optimize the geometry of related compounds and to perform analyses such as molecular electrostatic potential (MEP), Fukui function, and natural bond orbital (NBO) analyses . These studies offer a detailed understanding of the electronic and structural properties of bromophenol derivatives, which are essential for predicting the reactivity and interaction of "4'-Bromo-3-(3-methoxyphenyl)propiophenone" with biological targets .

Chemical Reactions Analysis

The reactivity of bromophenol derivatives has been explored in various chemical reactions. For instance, the electrochemical reduction and oxidation of 4-bromophenol have been studied, revealing potential pathways for the degradation and detoxification of bromophenol pollutants in water . Additionally, the interaction of bromophenol derivatives with DNA bases has been investigated, suggesting potential applications in drug design . These findings contribute to the understanding of how "4'-Bromo-3-(3-methoxyphenyl)propiophenone" might undergo chemical transformations and interact with biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives have been extensively studied. Spectroscopic studies have provided information on vibrational assignments, electronic transitions, and hyperpolarizability, which are indicative of the compound's optical and electronic properties . The antibacterial activities of some bromophenol derivatives have been evaluated, demonstrating their potential as antibacterial agents . Furthermore, the radical scavenging activity of bromophenol compounds has been assessed, showing their antioxidant potential . These studies are relevant for predicting the behavior of "4'-Bromo-3-(3-methoxyphenyl)propiophenone" in biological systems and its potential applications .

Scientific Research Applications

Natural Product Isolation and Characterization

Bromophenol derivatives have been isolated from various marine sources, such as the red alga Rhodomela confervoides. These compounds, including diverse bromophenol derivatives, have been characterized for their structures using spectroscopic methods. The study of these compounds contributes to the understanding of marine chemical ecology and the discovery of new natural products with potential biological activities (Zhao et al., 2004; Xu et al., 2003).

Antioxidant and Anticancer Activities

Research has indicated that certain bromophenol derivatives exhibit potent antioxidant activities, which can be leveraged in the prevention of oxidative stress-related diseases and the preservation of food. Additionally, some compounds have shown anticancer activities, suggesting their potential in drug discovery and development (Li et al., 2011; Dong et al., 2022).

Synthetic Methodologies and Chemical Synthesis

The development of synthetic methodologies for bromophenol derivatives has been a topic of interest. For example, novel synthesis routes have been explored for enantiomerically pure compounds and derivatives with potential biological activities. These studies contribute to the field of organic synthesis, providing new strategies for constructing complex molecules (Martelli et al., 2011; Pişkin et al., 2020).

Biochemical and Pharmacological Studies

Bromophenol derivatives have been evaluated for their biochemical and pharmacological properties, including their roles as enzyme inhibitors and their potential therapeutic applications. Studies have focused on the inhibition of specific enzymes and the induction of apoptosis in cancer cells, highlighting the relevance of these compounds in medicinal chemistry and pharmacology (Valente et al., 2012; Guo et al., 2018).

properties

IUPAC Name |

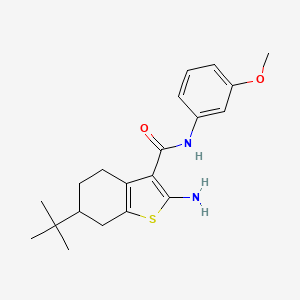

1-(4-bromophenyl)-3-(3-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-4,6-9,11H,5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXDPPMWAKSTBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644223 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(3-methoxyphenyl)propiophenone | |

CAS RN |

898774-66-8 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

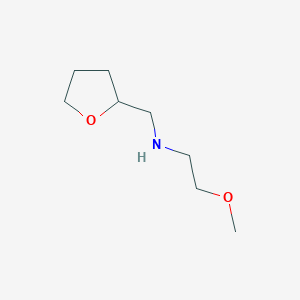

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)

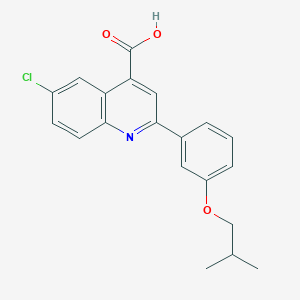

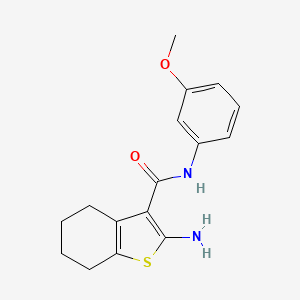

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)